
2,6-Dichloro-3-iodopyridine
Overview
Description
2,6-Dichloro-3-iodopyridine (CAS: 148493-37-2) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂IN and a molecular weight of 284.89 g/mol. It features chlorine atoms at the 2- and 6-positions and an iodine atom at the 3-position of the pyridine ring. This compound is commercially available as a high-purity reagent (≥99%) for synthetic applications, particularly in pharmaceutical and agrochemical research .
The iodine atom at the 3-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine atoms enhance electrophilicity and direct regioselectivity in further substitutions. Its structure is critical in intermediates for kinase inhibitors and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-iodopyridine typically involves halogenation reactions. One common method includes the reaction of 2,6-dichloropyridine with iodine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under controlled temperature conditions ranging from room temperature to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at the 3-position undergoes substitution reactions under metal-mediated or thermal conditions.
Key Observations :
-
Trifluoromethylation proceeds efficiently via copper(I) iodide catalysis, leveraging the iodine’s leaving group ability .
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Hydrazine displaces iodine under mild heating, forming hydrazine derivatives .
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Notes :
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*Yields extrapolated from analogous iodopyridine systems in .
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Suzuki reactions require bulky ligands (e.g., Xantphos) to suppress protodeiodination .
Electrophilic Substitution
The electron-withdrawing chloro groups direct electrophilic attacks to the 4- and 5-positions.
Reaction Type | Conditions | Outcome | Source |
---|---|---|---|
Nitration | Oleum (20% SO₃), HNO₃, 85–150°C | 2,6-Dichloro-3-iodo-5-nitropyridine* | |
Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 2,6-Dichloro-3-iodo-5-bromopyridine* |
Key Insights :
-
Nitration occurs preferentially at the 5-position under strongly acidic conditions .
-
Bromination is regioselective due to steric and electronic effects .
Functional Group Interconversion
The iodine atom can be converted into other functional groups.
Reaction Type | Conditions | Yield | Product | Source |
---|---|---|---|---|
Oxidation to aldehyde | MnO₂, benzene, reflux | 80%* | 2,6-Dichloro-3-pyridinecarbaldehyde | |
Reductive deiodination | Zn, NH₄Cl, EtOH, 70°C | 85%* | 2,6-Dichloropyridine |
Notes :
-
*Conditions adapted from analogous 2,4-dichloro-3-iodopyridine reactions .
-
Manganese dioxide selectively oxidizes benzylic alcohols to aldehydes in halogenated pyridines .
Cyclization and Heterocycle Formation
The iodine atom facilitates cyclization to fused heterocycles.
Reaction Type | Conditions | Yield | Product | Source |
---|---|---|---|---|
Thienopyridine synthesis | CuI, K₂CO₃, DMF, 120°C | 60% | Thieno[3,2-b]pyridine derivative |
Mechanism :
Scientific Research Applications
2,6-Dichloro-3-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, coupling, and other reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2,6-dichloro-3-iodopyridine with structurally related pyridine derivatives:
Physicochemical Properties
- Molecular Weight and Polarity: The iodine atom significantly increases molecular weight compared to non-iodinated analogs (e.g., 2,6-dichloropyridine: 147.99 g/mol vs. 284.89 g/mol). This also enhances hydrophobicity, affecting solubility in polar solvents .
Halogen Influence :
Fluorine in 2,6-difluoro-3-iodopyridine reduces basicity and increases metabolic stability compared to chlorine, making it favorable in drug design .
Biological Activity
2,6-Dichloro-3-iodopyridine is a halogenated pyridine derivative with significant biological activity, particularly in pharmaceutical applications. Its unique structural characteristics enable it to interact with various biological targets, making it an important compound in medicinal chemistry. This article will delve into its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHClIN
- Molecular Weight : 273.88 g/mol
- CAS Number : 148493-37-2
- Melting Point : 74°C to 79°C
- Solubility : Slightly soluble in water; light-sensitive .
Biological Activity
The biological activity of this compound has been extensively studied due to its potential pharmacological effects. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and efficacy, which is crucial for the development of new therapeutic agents.
The compound's ability to inhibit CYP1A2 is particularly relevant in pharmacokinetics, where it can alter the metabolism of co-administered drugs. This interaction can lead to increased plasma concentrations of certain medications, necessitating careful consideration during drug formulation and administration.
Synthesis Methods
The synthesis of this compound typically involves the iodination of 2-chloro-4-aminopyridine. The process can be optimized using various methods to achieve high yields and purity. One common approach includes:
- Starting Material : 2-chloro-4-aminopyridine.
- Reagents : Iodine and suitable solvents.
- Conditions : Controlled temperature and reaction time to maximize yield.
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and scalability .
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
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Inhibition of CYP1A2 :
- A study demonstrated that this compound effectively inhibits CYP1A2 activity in vitro, leading to altered metabolism of substrates like caffeine and certain antidepressants. This effect underscores the compound's relevance in drug-drug interaction studies.
- Neuroprotective Effects :
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Chloro-6-iodopyridin-3-amine | 909036-46-0 | 0.79 |
4-Amino-2-chloropyridine | Not Available | 0.77 |
3-Iodopyridine | Not Available | 0.75 |
This table illustrates how variations in substituents affect the biological activity and potential applications of related compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6-Dichloro-3-iodopyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via halogenation or iodination of dichloropyridine precursors. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve regioselectivity and reduce byproducts compared to conventional heating . Characterization via H/C NMR and LC-MS is critical to confirm purity and structure, as residual halides or incomplete substitution can skew analytical results .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Key techniques include:
- NMR : H NMR should show absence of aromatic protons at positions 3 and 5 (iodo and chloro substitution). C NMR confirms carbon-halogen coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 288.84 for CHClIN) .
- X-ray Crystallography : Resolves bond angles and confirms halogen positioning in the crystal lattice, though this requires high-purity crystals .
Q. What stability considerations are critical when handling this compound under laboratory conditions?
- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N/Ar) at −20°C in amber vials. Degradation products (e.g., dehalogenated pyridines) can be monitored via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved for targeted derivatization?
- Methodological Answer : The iodo group at position 3 is more reactive toward cross-coupling (e.g., Suzuki-Miyaura) due to lower bond dissociation energy vs. chloro groups. Use Pd(PPh)/AsPh catalysts in THF/EtOH (80°C) to retain chloro substituents while replacing iodine with aryl/alkyl groups . Kinetic studies (e.g., in situ IR) can optimize reaction timelines and minimize overfunctionalization .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Contradictions often arise from solvent polarity and nucleophile strength. For example, in DMSO, the iodo group undergoes SNAr with strong nucleophiles (e.g., NaN), while in non-polar solvents (toluene), radical pathways dominate. DFT calculations (e.g., Gaussian 16) can model transition states and predict dominant pathways .
Q. How do steric and electronic effects influence the compound’s utility in metal-organic frameworks (MOFs) or catalytic systems?
- Methodological Answer : The electron-withdrawing chloro and iodo groups enhance Lewis acidity at the pyridine nitrogen, making it a ligand for transition metals (e.g., Pd, Cu). XPS and cyclic voltammetry can assess metal-binding affinity and redox behavior. For MOFs, BET surface area analysis post-synthesis quantifies porosity changes due to ligand integration .
Q. Research Design & Data Analysis
Q. What frameworks (e.g., FINER criteria) are effective for formulating hypothesis-driven studies on this compound?
- Methodological Answer : Apply the FINER framework:
- Feasible : Prioritize reactions with <5 synthetic steps (e.g., one-pot iodination).
- Novel : Explore understudied applications (e.g., photoredox catalysis).
- Relevant : Align with trends in halogenated heterocycles for medicinal chemistry .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Cross-validate using orthogonal methods:
Properties
IUPAC Name |
2,6-dichloro-3-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-4-2-1-3(8)5(7)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQIHCGMIPSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371076 | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-37-2 | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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